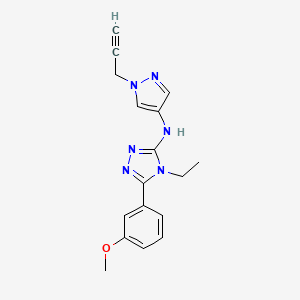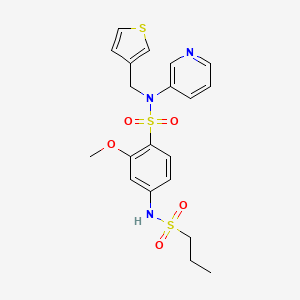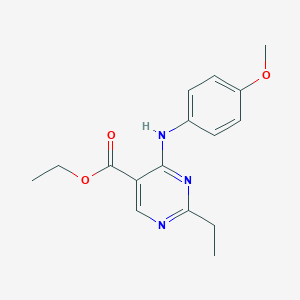
4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine is not fully understood. However, studies have suggested that it may exert its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects
Studies have shown that the compound has a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that the compound has low toxicity and is well-tolerated in animal models, suggesting its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
One advantage of using 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine in lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. Another advantage is its low toxicity and good tolerability, which makes it a safe compound to work with. However, one limitation is the lack of a clear understanding of its mechanism of action, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent, both in vitro and in vivo. Another direction is to explore its potential as a scaffold for the development of new drugs with improved pharmacological properties. Additionally, the compound could be further studied for its potential as a building block for the synthesis of new materials with unique properties. Finally, more research is needed to fully understand its mechanism of action, which could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine involves the reaction of 3-methoxyphenylhydrazine with 1-prop-2-ynyl-1H-pyrazole-4-carbaldehyde in the presence of ethanol and acetic acid. The resulting product is then reacted with ethyl cyanoacetate and ammonium acetate to yield the final compound.
科学研究应用
The compound has been investigated for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been studied as a potential anticancer agent, with promising results in vitro. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. In drug discovery, the compound has been explored as a scaffold for the development of new drugs with improved pharmacological properties. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties.
属性
IUPAC Name |
4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-4-9-22-12-14(11-18-22)19-17-21-20-16(23(17)5-2)13-7-6-8-15(10-13)24-3/h1,6-8,10-12H,5,9H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEQCHUMPIBWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1NC2=CN(N=C2)CC#C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)sulfanyl]-4-methyl-1,3-oxazole](/img/structure/B7434085.png)
![1-ethyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7434090.png)
![2-(2-bromo-4-fluorophenyl)-N-[2-[(3-bromo-2-methylphenyl)methyl]-3-hydroxypropyl]acetamide](/img/structure/B7434095.png)
![6-bromo-N-[4-(ethoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7434100.png)

![N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide](/img/structure/B7434112.png)
![Methyl 2-(4-tert-butylphenyl)-2-[[3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]acetate](/img/structure/B7434132.png)

![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)
